2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide
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Overview
Description
2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, an acetyl group, and a cyclohexylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide typically involves multiple steps, starting with the preparation of the benzylsulfonylacetyl intermediate. This intermediate is then reacted with N-cyclohexylbenzamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzylsulfonyl)acetyl]amino}benzamide
- 2,3-Dimethoxybenzamides
- 3-Acetoxy-2-methylbenzamides
Uniqueness
2-{[(Benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in various applications .
Properties
Molecular Formula |
C22H26N2O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(2-benzylsulfonylacetyl)amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C22H26N2O4S/c25-21(16-29(27,28)15-17-9-3-1-4-10-17)24-20-14-8-7-13-19(20)22(26)23-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,23,26)(H,24,25) |
InChI Key |
JNOAHIAMALLEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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